2-Anthracenecarboxylic acid

Overview

Description

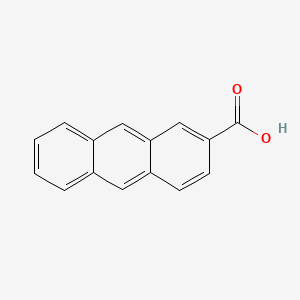

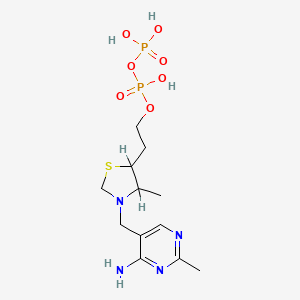

2-Anthracenecarboxylic acid, also known as anthracene-2-carboxylic acid, is an organic compound with the molecular formula C₁₅H₁₀O₂. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.

Mechanism of Action

Target of Action

2-Anthracenecarboxylic acid (AC) has been identified to interact with several enzymes, including interleukin-1 receptor-associated kinase 1 (IRAK1) and spleen tyrosine kinase (Syk) . These enzymes play crucial roles in immune response and signal transduction pathways.

Mode of Action

AC suppresses the activity of IRAK1 most potently, while it partially suppresses other enzymes like Syk, Src, IRAK4, and TAK1 . The suppression of these enzymes leads to changes in the downstream signaling pathways, affecting the immune response.

Biochemical Pathways

The suppression of IRAK1 and Syk by AC affects the nuclear factor (NF)-κB and activator protein (AP)-1 pathways . These pathways are critical for the regulation of immune response and inflammation. The suppression of these enzymes leads to the inhibition of these pathways, thereby modulating the immune response.

Result of Action

The suppression of IRAK1 and Syk by AC leads to the inhibition of the NF-κB and AP-1 pathways . This results in the modulation of the immune response, which could have potential therapeutic implications in conditions where these pathways are dysregulated.

Action Environment

The action of AC can be influenced by various environmental factors. For instance, the photocyclodimerization of AC has been studied extensively, and it has been found that numerous chiral environments can control this photoreaction . Furthermore, the stereoselectivity of the photoreaction can be influenced by the concentration of the sensitizer/host .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Anthracenecarboxylic acid can be synthesized through several methods. One common approach involves the oxidation of anthracene using potassium permanganate in an alkaline medium. The reaction proceeds as follows: [ \text{C}{14}\text{H}{10} + 2 \text{KMnO}4 + 2 \text{H}2\text{O} \rightarrow \text{C}{15}\text{H}{10}\text{O}_2 + 2 \text{MnO}_2 + 2 \text{KOH} ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Anthracenecarboxylic acid undergoes various chemical reactions, including:

Oxidation: It can be further oxidized to form anthraquinone derivatives.

Reduction: Reduction of the carboxylic acid group can yield anthracene derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride, hydrogenation over palladium catalyst.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products:

Oxidation: Anthraquinone derivatives.

Reduction: Anthracene derivatives.

Substitution: Nitroanthracene, bromoanthracene.

Scientific Research Applications

2-Anthracenecarboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for the synthesis of various anthracene derivatives and as a model compound in photochemical studies.

Biology: It serves as a fluorescent probe for studying biological systems and as a building block for designing bioactive molecules.

Medicine: Research is ongoing to explore its potential as an anticancer agent due to its structural similarity to other bioactive anthracene derivatives.

Industry: It is used in the production of dyes, pigments, and organic semiconductors.

Comparison with Similar Compounds

9-Anthracenecarboxylic Acid: Similar structure but with the carboxylic acid group at the 9-position.

Anthraquinone-2-carboxylic Acid: Contains a quinone group instead of the aromatic ring.

Comparison: 2-Anthracenecarboxylic acid is unique due to its specific position of the carboxylic acid group, which influences its reactivity and applications. For example, 9-anthracenecarboxylic acid has different photochemical properties and reactivity due to the position of the functional group. Anthraquinone-2-carboxylic acid, on the other hand, has distinct redox properties due to the presence of the quinone group.

Properties

IUPAC Name |

anthracene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O2/c16-15(17)13-6-5-12-7-10-3-1-2-4-11(10)8-14(12)9-13/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRJYURCNBXIST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30210190 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-08-1 | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406583 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30210190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Anthracenecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ANTHRACENECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5MG9MB7YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2-Anthracenecarboxylic acid?

A1: this compound has the molecular formula C15H10O2 and a molecular weight of 222.24 g/mol.

Q2: Does the position of the carboxylic acid group on the anthracene ring influence its spectroscopic properties?

A2: Yes, the position of the carboxylic acid group significantly impacts the spectroscopic properties. For instance, 1-anthracenecarboxylic acid exhibits a red shift in its lowest frequency absorption band due to dimer formation, while this compound shows a distinct resolution into two bands in the same region. [] This difference arises from the distinct geometrical arrangements and electronic interactions influenced by the carboxylic acid group's position.

Q3: Can this compound be used to functionalize single-walled carbon nanotubes (SWCNTs)?

A3: Yes, this compound, along with other anthracene derivatives containing carboxylic acid groups, can effectively functionalize SWCNTs. The carboxylic acid group facilitates stable dispersion of the modified SWCNTs in deionized water. These dispersions can then be used to fabricate conductive thin films. []

Q4: Is this compound utilized in photochemical reactions?

A4: this compound is frequently employed in photochemical reactions, particularly in [4+4] photocyclodimerization. This reaction yields various stereoisomers, with the product distribution significantly influenced by factors like solvent polarity, temperature, and the presence of chiral templates. [, , , , , , , , , , , , , , ]

Q5: How do chiral templates influence the photocyclodimerization of this compound?

A5: Chiral templates, like cyclodextrins or specifically designed organic molecules, can create a chiral environment that directs the stereochemical outcome of the photocyclodimerization. These templates selectively bind to this compound, pre-organizing the molecules in specific orientations that favor the formation of particular stereoisomers, enhancing enantioselectivity. [, , , , , , , , , , , ]

Q6: Can the enantioselectivity of this compound photocyclodimerization be influenced by factors other than chiral templates?

A6: Yes, factors beyond chiral templates, such as temperature, pressure, solvent, and pH, can significantly impact the enantioselectivity. For example, increasing pressure can enhance the enantiomeric excess of specific photodimers, while temperature variations can influence the entropy changes in the enantiodifferentiation process. [, , ]

Q7: Have molecular dynamics simulations been used to study this compound?

A7: Molecular dynamics simulations have been employed to investigate the effectiveness of this compound and its derivatives as intercalators for exfoliating graphite oxide. These simulations have revealed that the presence of carboxyl groups enhances the interaction between the intercalator and graphite oxide, promoting exfoliation. []

Q8: How does the number of carboxyl groups on anthracene derivatives affect their ability to exfoliate graphite oxide?

A8: Molecular dynamics simulations suggest that increasing the number of carboxyl groups on anthracene derivatives enhances their interaction with graphite oxide, leading to more efficient exfoliation. This improved interaction stems from the increased potential for hydrogen bonding and electrostatic interactions between the carboxyl groups and the oxygen-containing functional groups on the graphite oxide surface. []

Q9: Can high-performance liquid chromatography (HPLC) be used to analyze the photodimers of this compound?

A9: Yes, HPLC, particularly when coupled with a fluorescence detector, offers a highly sensitive method for analyzing the non-fluorescent cyclodimers of this compound. This method relies on the photoreversion of the cyclodimers to the fluorescent monomer within the detector, enabling their quantification with enhanced accuracy and reproducibility. []

Q10: Has this compound been investigated in biological contexts?

A10: Research has explored the binding interactions of this compound with human and bovine serum albumins. These studies provide insights into the compound's potential interactions with proteins and its pharmacokinetic properties. []

Q11: Are there any known applications of this compound in dye-sensitized solar cells (DSSCs)?

A11: Studies have investigated the use of this compound and its derivatives in DSSCs. These investigations focus on harnessing interfacial charge-transfer transitions between the dye and titanium dioxide (TiO2) to enhance electron injection efficiency and potentially improve DSSC performance. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

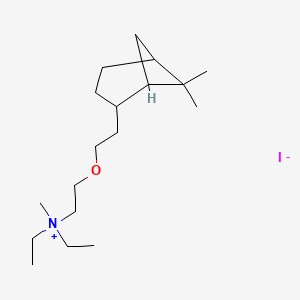

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)